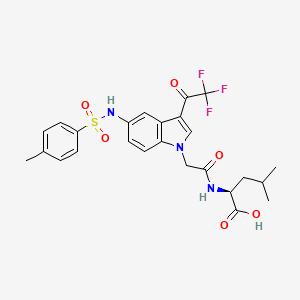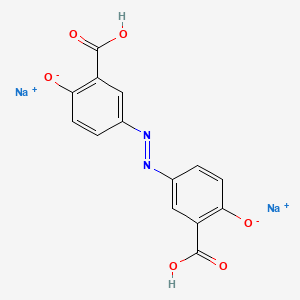
Olsalazine sodium
説明
Olsalazine sodium is an anti-inflammatory medication used in the treatment of ulcerative colitis . It is sold under the brand name Dipentum . Olsalazine itself is a pro-drug of mesalazine (5-aminosalicyclic acid or 5-ASA) and is not absorbed in the small intestine .
Molecular Structure Analysis
Olsalazine sodium has the molecular formula C14H8N2Na2O6 . Its average mass is 346.203 Da and its monoisotopic mass is 346.017761 Da .Chemical Reactions Analysis
Olsalazine sodium is a pro-drug of 5-aminosalicylic acid (mesalamine) that is converted by the bacteria in the colon to mesalamine .Physical And Chemical Properties Analysis
Olsalazine sodium is a yellow crystalline powder which melts with decomposition at 240°C . It is the sodium salt of a weak acid, soluble in water and DMSO, and practically insoluble in ethanol, chloroform, and ether .科学的研究の応用
1. Treatment of Inflammatory Bowel Disease and Ulcerative Colitis Olsalazine Sodium is an anti-inflammatory drug that is commonly used in the treatment of inflammatory bowel disease and ulcerative colitis . It is a pro-drug of 5-aminosalicylic acid (mesalamine) that is converted by the bacteria in the colon to mesalamine .
Anticancer Agent
Olsalazine Sodium is considered a broad-spectrum anticancer agent . The exact mechanisms of its anticancer properties are still under investigation, but it is believed to interfere with the proliferation of cancer cells.
Modulation of Urate Transporters
Research has shown that Olsalazine Sodium can modulate urate transporters in hyperuricemic animals . This modulation leads to an increase in renal urate excretion, which can be beneficial in the treatment of conditions like gout and other hyperuricemia-related disorders .
Reduction of Serum Urate Levels
Olsalazine Sodium has been found to significantly reduce serum urate levels . This reduction is linked to the drug’s ability to inhibit urate formation by reducing the activity of xanthine oxidoreductase .
Improvement of Urate Clearance
Administration of Olsalazine Sodium has been shown to improve the fractional excretion of urate and urate clearance . This uricosuric action can be particularly beneficial in the management of hyperuricemia and its associated conditions .
6. Reduction of Blood Urea Nitrogen Levels Olsalazine Sodium has been found to reduce the level of blood urea nitrogen in rats . This could potentially have implications for the treatment of kidney diseases and other conditions associated with elevated blood urea nitrogen levels .
作用機序
Target of Action
Olsalazine sodium is an anti-inflammatory aminosalicylate . It primarily targets cyclooxygenase and lipoxygenase , enzymes that play a crucial role in the production of pro-inflammatory factors like prostaglandin and leukotriene .
Mode of Action
Olsalazine sodium is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA) . It comprises two mesalamine molecules joined by an azo bridge, which is cleaved in the colon . This cleavage results in the release of mesalamine, the active form of the drug . Mesalamine then inhibits cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory factors .
Biochemical Pathways
The primary biochemical pathway affected by olsalazine sodium involves the metabolism of arachidonic acid . By inhibiting cyclooxygenase and lipoxygenase, olsalazine sodium blocks the production of pro-inflammatory metabolites of arachidonic acid, such as prostaglandins and leukotrienes . This results in a reduction of inflammation, particularly in the colon .
Pharmacokinetics
Approximately 2.4% of a single 1.0 g oral dose is absorbed . The remaining 98 to 99% of an oral dose will reach the colon, where each molecule is rapidly converted into two molecules of 5-aminosalicylic acid (5-ASA) by colonic bacteria . The liberated 5-ASA is absorbed slowly, resulting in very high local concentrations in the colon .
Result of Action
The primary result of olsalazine sodium’s action is the alleviation of inflammation in ulcerative colitis . By reducing the production of pro-inflammatory factors, olsalazine sodium helps to decrease inflammation and associated symptoms in the colon .
Action Environment
The action of olsalazine sodium is highly dependent on the environment within the colon. The drug is designed to remain intact until it reaches the colon, where it is cleaved into its active form by colonic bacteria . This ensures that the drug exerts its anti-inflammatory effects precisely where they are needed, maximizing efficacy while minimizing systemic side effects .
Safety and Hazards
Olsalazine sodium can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
Olsalazine sodium is used in the treatment of ulcerative colitis . In 2006, the Australian biotech company Giaconda received a European patent for a combination therapy for treating constipation-predominant irritable bowel syndrome that uses olsalazine and the anti-gout drug colchicine .
Relevant Papers A paper titled “Olsalazine: A Review of its Pharmacodynamic and Pharmacokinetic Properties, and Therapeutic Potential in Inflammatory Bowel Disease” provides a comprehensive review of Olsalazine . Another paper titled “An experimental study on ulcerative colitis as a potential target for probiotic therapy by Lactobacillus acidophilus with or without "olsalazine"” discusses the potential of using Olsalazine in combination with probiotics for the treatment of ulcerative colitis .
特性
IUPAC Name |
disodium;2-carboxy-4-[(3-carboxy-4-oxidophenyl)diazenyl]phenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O6.2Na/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22;;/h1-6,17-18H,(H,19,20)(H,21,22);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEFYLVGGFISGT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)[O-])C(=O)O)C(=O)O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2Na2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15722-48-2 (Parent) | |
| Record name | Olsalazine sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006054984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3046796 | |
| Record name | Olsalazine sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Olsalazine sodium | |
CAS RN |
6054-98-4 | |
| Record name | Olsalazine sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006054984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3,3'-(1,2-diazenediyl)bis[6-hydroxy-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Olsalazine sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 5,5'-azodisalicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.432 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLSALAZINE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7JEW0XG7I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does olsalazine sodium exert its therapeutic effect in ulcerative colitis?
A: Olsalazine sodium itself is inactive. It delivers 5-ASA to the colon where it is cleaved by bacterial azoreductases into two molecules of 5-ASA. [, , , ] This locally acting 5-ASA is thought to work by inhibiting prostaglandin synthesis and other inflammatory mediators in the colon, thus reducing inflammation. [, ]
Q2: What is the molecular formula and weight of olsalazine sodium?
A2: The molecular formula of olsalazine sodium is C14H8N2Na2O6, and its molecular weight is 350.2 g/mol.
Q3: What spectroscopic techniques are used to characterize olsalazine sodium?
A: Several spectroscopic techniques are employed to characterize olsalazine sodium, including UV/VIS spectroscopy, NMR spectroscopy, and infrared (IR) spectroscopy. [, , ]
Q4: Can you elaborate on the electrochemical properties of olsalazine sodium and its related compounds?
A: Studies using cyclic voltammetry and constant potential coulometry have shown that olsalazine sodium and related azosalicylic acids can be both reduced and oxidized at a glassy carbon electrode. The reduction and oxidation potentials depend on the pH and the structure of the compounds. [, ]
Q5: What is known about the solubility of olsalazine sodium?
A: Olsalazine sodium exhibits pH-dependent solubility. Its solubility is significantly lower at acidic pH (2 × 10^-8 M at pH 1.0) compared to a less acidic environment (4 × 10^-6 M at pH 3.5). [, ]
Q6: What is the bioavailability of olsalazine sodium after oral administration?
A: Olsalazine sodium has limited systemic bioavailability. Only about 2.4% of an oral dose is absorbed systemically, with the majority reaching the colon where it's metabolized into 5-ASA. [, , ]
Q7: How is olsalazine sodium metabolized?
A: Olsalazine sodium is primarily metabolized by bacterial azoreductases in the colon into two molecules of 5-ASA. This locally released 5-ASA is then slowly absorbed, leading to high concentrations within the colon. [, , , ]
Q8: How is olsalazine sodium excreted?
A: Less than 1% of olsalazine sodium is excreted unchanged in the urine. The majority of the drug is excreted in feces, predominantly as 5-ASA and its metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA). []
Q9: Does olsalazine sodium affect the migrating motor complexes (MMC) in the small bowel?
A: Studies suggest that olsalazine sodium, even at twice the recommended dose, does not appear to significantly interfere with the occurrence or timing of MMCs in the upper small bowel of fasting humans. []
Q10: What are the common adverse effects associated with olsalazine sodium?
A: The most common adverse effect reported with olsalazine sodium is diarrhea. [, ] Other less common side effects may include headache, nausea, vomiting, rash, pruritus, and fever. []
Q11: Are there any known drug interactions with olsalazine sodium?
A11: Information on specific drug interactions with olsalazine sodium is limited. As it is primarily metabolized by colonic bacteria, potential interactions with drugs affecting gut flora should be considered.
Q12: What are some strategies for improving the delivery of olsalazine sodium to the colon?
A: Formulations aimed at achieving colon-specific delivery of olsalazine sodium include using pH-sensitive polymers and coatings that degrade in the presence of colonic bacterial enzymes. []
Q13: Has Borassus flabellifer mucilage (BFM) been explored as a carrier for colon-specific delivery of olsalazine sodium?
A: Yes, studies show that BFM can act as a biodegradable carrier for olsalazine sodium, limiting drug release in the stomach and small intestine while releasing it in the colon due to degradation by bacterial enzymes. []
Q14: What analytical techniques are used for the quantification of olsalazine sodium in pharmaceutical formulations?
A: Several methods have been developed for the determination of olsalazine sodium in pharmaceuticals. These include high-performance liquid chromatography (HPLC), UV spectrophotometry, and differential pulse voltammetry. [, , , ]
Q15: Is there a method for detecting residual methylsulfonic acid in olsalazine sodium raw material?
A: Yes, an ion chromatography method has been established and validated for the determination of residual methylsulfonic acid in olsalazine sodium raw material, ensuring its quality and safety. []
Q16: What is the significance of residual solvent analysis in olsalazine sodium manufacturing?
A: Residual solvents from the manufacturing process can impact drug quality and safety. Capillary gas chromatography (GC) is used to ensure these solvents are within acceptable limits. []
Q17: What is the environmental impact of olsalazine sodium?
A17: Information regarding the environmental impact and degradation of olsalazine sodium is limited and requires further investigation.
Q18: Are there any cost-effectiveness analyses comparing olsalazine sodium to other ulcerative colitis treatments?
A: Yes, cost-effectiveness analyses suggest that olsalazine sodium might be a more cost-effective option compared to mesalazine and potentially sulfasalazine for treating ulcerative colitis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





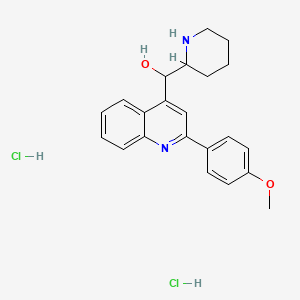
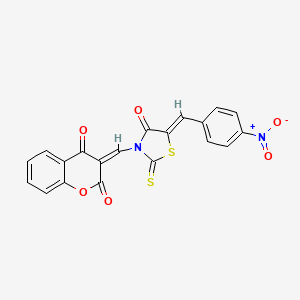
![4-(5-Anilino-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl)-2,6-dimethoxyphenol](/img/structure/B609661.png)
![2,4-Difluoro-N-[2-methoxy-5-[4-[3-(4-methylsulfonylpiperazin-1-yl)prop-1-ynyl]quinolin-6-yl]pyridin-3-yl]benzenesulfonamide](/img/structure/B609666.png)
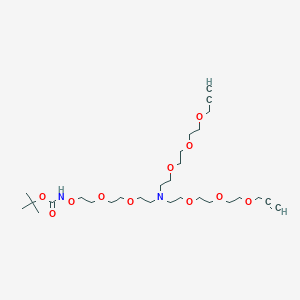

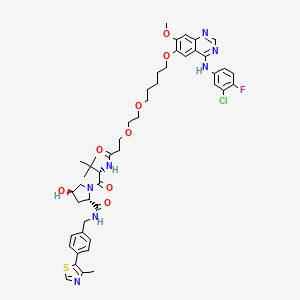
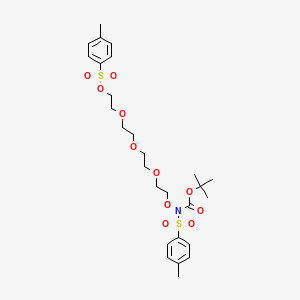
![N-(2,6-diethylphenyl)-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B609676.png)
